molecular formula C13H13ClN2O2 B11024872 3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11024872
M. Wt: 264.71 g/mol
InChI Key: MYHFLRIECAPFSI-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a chlorinated phenyl ring, an ethyl group, and an oxazole ring, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chlorobenzoyl chloride and an appropriate amine.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar reagents.

    Ethylation: The ethyl group is added through a nucleophilic substitution reaction, typically using ethyl bromide or ethyl iodide.

    Final Assembly: The final compound is assembled through a condensation reaction, where the oxazole ring is coupled with the chlorinated phenyl ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include:

    Reaction Optimization: Ensuring high yield and purity through optimized reaction conditions such as temperature, pressure, and solvent choice.

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, altering their activity.

    Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C13H13ClN2O2/c1-3-15-13(17)11-8(2)18-16-12(11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3,(H,15,17)

InChI Key

MYHFLRIECAPFSI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C

Origin of Product

United States

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